Cas no 2179444-45-0 (1-[(4-Chlorophenyl)methyl]-4-(1-oxo-2-propen-1-yl)-2-piperazinone)
![1-[(4-Chlorophenyl)methyl]-4-(1-oxo-2-propen-1-yl)-2-piperazinone structure](https://ja.kuujia.com/scimg/cas/2179444-45-0x500.png)
1-[(4-Chlorophenyl)methyl]-4-(1-oxo-2-propen-1-yl)-2-piperazinone 化学的及び物理的性質
名前と識別子
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- 1-[(4-Chlorophenyl)methyl]-4-(1-oxo-2-propen-1-yl)-2-piperazinone
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- インチ: 1S/C14H15ClN2O2/c1-2-13(18)17-8-7-16(14(19)10-17)9-11-3-5-12(15)6-4-11/h2-6H,1,7-10H2
- InChIKey: KMKPMTDPEZYBLC-UHFFFAOYSA-N
- SMILES: N1(CC2=CC=C(Cl)C=C2)CCN(C(=O)C=C)CC1=O
じっけんとくせい
- 密度みつど: 1.277±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 525.1±50.0 °C(Predicted)
- 酸度系数(pKa): -1.12±0.20(Predicted)
1-[(4-Chlorophenyl)methyl]-4-(1-oxo-2-propen-1-yl)-2-piperazinone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7522404-0.05g |
1-[(4-chlorophenyl)methyl]-4-(prop-2-enoyl)piperazin-2-one |
2179444-45-0 | 95.0% | 0.05g |
$246.0 | 2025-03-10 |
1-[(4-Chlorophenyl)methyl]-4-(1-oxo-2-propen-1-yl)-2-piperazinone 関連文献
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
1-[(4-Chlorophenyl)methyl]-4-(1-oxo-2-propen-1-yl)-2-piperazinoneに関する追加情報
Recent Advances in the Study of 1-[(4-Chlorophenyl)methyl]-4-(1-oxo-2-propen-1-yl)-2-piperazinone (CAS: 2179444-45-0)
The compound 1-[(4-Chlorophenyl)methyl]-4-(1-oxo-2-propen-1-yl)-2-piperazinone (CAS: 2179444-45-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel bioactive molecules. The presence of both a piperazinone core and an α,β-unsaturated carbonyl moiety in its structure makes it a versatile scaffold for further chemical modifications. Researchers have successfully employed this compound in the development of potential kinase inhibitors, leveraging its ability to interact with ATP-binding sites in various kinase domains.
In terms of biological activity, preliminary in vitro studies have demonstrated that derivatives of 2179444-45-0 exhibit promising activity against several cancer cell lines, particularly those associated with breast and lung cancers. The mechanism of action appears to involve the inhibition of key signaling pathways, including the PI3K/AKT/mTOR cascade, which is frequently dysregulated in various malignancies. These findings suggest that this compound could serve as a valuable lead structure for the development of novel anticancer agents.
From a synthetic chemistry perspective, recent advancements have focused on optimizing the production of 2179444-45-0 through more efficient and environmentally friendly routes. A 2023 study published in the Journal of Medicinal Chemistry reported a novel catalytic system that improves the yield of this compound while reducing the generation of byproducts. This development is particularly significant for scaling up production for potential preclinical studies.
Structural-activity relationship (SAR) studies have revealed that modifications at the 4-position of the piperazinone ring significantly influence the compound's biological properties. Researchers have explored various substitutions at this position, with the propenoyl group proving particularly important for maintaining activity. These insights are guiding the design of next-generation derivatives with improved pharmacokinetic properties.
Looking ahead, the compound's potential extends beyond oncology applications. Recent computational docking studies suggest that appropriately modified derivatives of 2179444-45-0 may interact with targets involved in neurological disorders, opening new avenues for research in neurodegenerative diseases. However, further in vivo studies are needed to validate these predictions and assess the compound's safety profile.
In conclusion, 1-[(4-Chlorophenyl)methyl]-4-(1-oxo-2-propen-1-yl)-2-piperazinone represents a promising chemical scaffold with multiple potential therapeutic applications. The latest research underscores its value as both a synthetic intermediate and a potential lead compound, warranting continued investigation into its pharmacological properties and therapeutic potential.
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